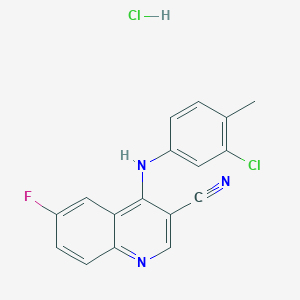
4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C17H12Cl2FN3 and its molecular weight is 348.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13ClF N3
- Molecular Weight : 303.75 g/mol
This compound features a quinoline backbone with various substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial and cancer cell proliferation. Notably, it has been shown to interact with:
- DNA Gyrase : Inhibitors of DNA gyrase are crucial in preventing bacterial DNA replication. Studies indicate that this compound exhibits significant inhibitory activity against DNA gyrase, which is essential for bacterial survival .
- Dihydrofolate Reductase (DHFR) : This enzyme is vital for nucleotide synthesis. The compound demonstrates potent inhibition of DHFR, leading to reduced proliferation of cancer cells .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. The following table summarizes its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 1 μg/mL | DNA gyrase inhibition |
| Candida albicans | 2 μg/mL | Disruption of fungal cell membrane |
| Mycobacterium tuberculosis | 0.1 μg/mL | Inhibition of folate synthesis |
These results indicate that the compound not only inhibits bacterial growth but also shows potential antifungal properties.
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of this compound on human cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 μM, indicating significant cytotoxicity against cancer cells while sparing normal cells .
- Synergistic Effects : Research has shown that when combined with other antibiotics like Ciprofloxacin, the compound enhances antimicrobial efficacy, reducing the MIC values significantly. This synergistic effect suggests potential for combination therapies in resistant infections .
- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in Staphylococcus epidermidis, a common cause of nosocomial infections. Results indicated a substantial reduction in biofilm biomass compared to untreated controls, highlighting its potential in treating biofilm-associated infections .
Propiedades
IUPAC Name |
4-(3-chloro-4-methylanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3.ClH/c1-10-2-4-13(7-15(10)18)22-17-11(8-20)9-21-16-5-3-12(19)6-14(16)17;/h2-7,9H,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHZCZPIZZKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














